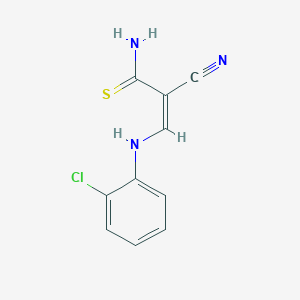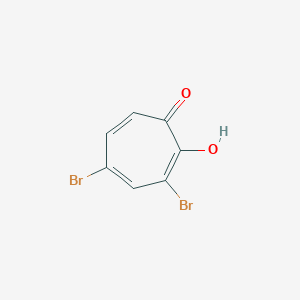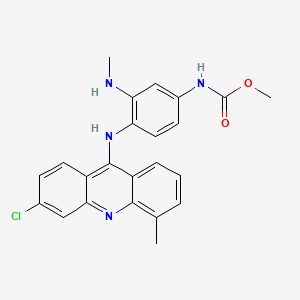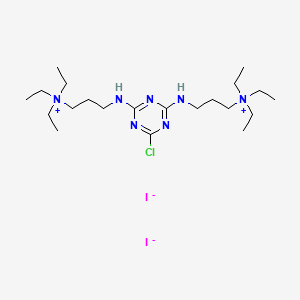
1-Propanaminium, 3,3'-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) is a complex organic compound featuring a triazine ring substituted with chloro and diimino groups, linked to propanaminium moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) typically involves the reaction of 6-chloro-1,3,5-triazine with diimino compounds under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with the addition of triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted with various nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, amines, and other organic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The triazine ring and its substituents play a crucial role in determining the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N,N,N-trimethyl-1-propanaminium: A simpler analog with similar structural features but lacking the triazine ring.
6-Chloro-N,N’-(cyclopropyl)-[1,3,5]triazine-2,4-diamine: Another triazine derivative with different substituents and properties.
Propazine: A triazine herbicide with structural similarities but different applications.
Uniqueness
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) is unique due to its combination of a triazine ring with propanaminium moieties, providing distinct chemical and biological properties
Propiedades
Número CAS |
63979-35-1 |
|---|---|
Fórmula molecular |
C21H44ClI2N7 |
Peso molecular |
683.9 g/mol |
Nombre IUPAC |
3-[[4-chloro-6-[3-(triethylazaniumyl)propylamino]-1,3,5-triazin-2-yl]amino]propyl-triethylazanium;diiodide |
InChI |
InChI=1S/C21H44ClN7.2HI/c1-7-28(8-2,9-3)17-13-15-23-20-25-19(22)26-21(27-20)24-16-14-18-29(10-4,11-5)12-6;;/h7-18H2,1-6H3,(H2,23,24,25,26,27);2*1H/q+2;;/p-2 |
Clave InChI |
JQYLYGFSUFDCGW-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](CC)(CC)CCCNC1=NC(=NC(=N1)Cl)NCCC[N+](CC)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
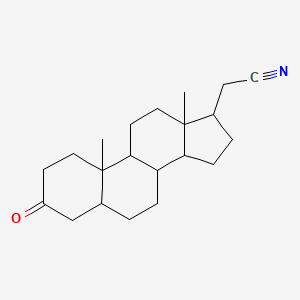

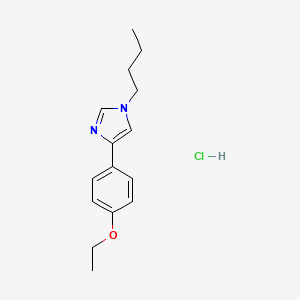
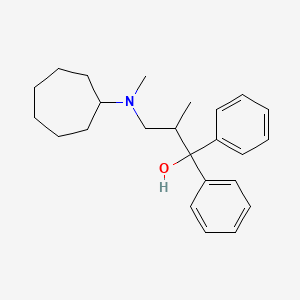
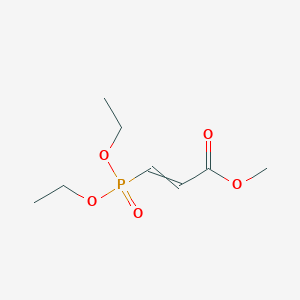


![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)

